4-((2s)Pyrrolidin-2-yl)benzenecarbonitrile
CAS No.:
Cat. No.: VC17472760
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2 |
|---|---|
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 4-[(2S)-pyrrolidin-2-yl]benzonitrile |
| Standard InChI | InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7H2/t11-/m0/s1 |
| Standard InChI Key | RARTUGVXCLIADN-NSHDSACASA-N |
| Isomeric SMILES | C1C[C@H](NC1)C2=CC=C(C=C2)C#N |
| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)C#N |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a benzonitrile group substituted at the para position with a (2S)-pyrrolidin-2-yl moiety. The pyrrolidine ring adopts a puckered conformation, with the stereochemistry at the second carbon (C2) dictating its chiral properties . The nitrile group () contributes to the molecule’s polarity, influencing its solubility and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 172.23 g/mol | |
| IUPAC Name | 4-[(2S)-pyrrolidin-2-yl]benzonitrile | |
| SMILES | C1CC(NC1)C2=CC=C(C=C2)C#N | |
| Melting Point | Not reported | - |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrrolidine and aromatic protons. The -NMR spectrum in deuterated water shows a singlet at δ 7.98 ppm for the aromatic proton adjacent to the nitrile group, while pyrrolidine protons resonate between δ 2.50–3.20 ppm . Infrared (IR) spectroscopy confirms the nitrile stretch at .
Crystallographic Insights
Single-crystal X-ray diffraction studies of analogous compounds reveal orthorhombic crystal systems with space group and unit cell parameters , , . The pyrrolidine ring’s chair conformation stabilizes the lattice through hydrogen bonding with water molecules .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via multi-step organic reactions, including:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated benzonitrile precursor.
-
Buchwald-Hartwig Amination: Introduction of the pyrrolidine moiety via a metal-catalyzed C–N bond formation.
-
Mannich Reaction: A three-component condensation involving formaldehyde, an amine, and a benzonitrile derivative .
Table 2: Representative Reaction Conditions
| Method | Conditions | Yield |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF, 80°C | 72% |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, toluene, 110°C | 65% |
| Mannich Reaction | Ethanol, 338 K, 24 h | 58% |
Purification and Characterization
Crude products are purified via column chromatography (petroleum ether:ethyl acetate = 6:1) and recrystallization . Purity is validated using High-Performance Liquid Chromatography (HPLC) and mass spectrometry.
Chemical Reactivity and Functionalization
Nitrile Group Transformations
The nitrile group undergoes hydrolysis to carboxylic acids () under acidic or basic conditions. Catalytic hydrogenation with Raney nickel converts it to a primary amine ().
Pyrrolidine Ring Modifications
The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions. For example, treatment with acetic anhydride yields the corresponding acetamide derivative .
Mechanistic Insight:
This acylation enhances the compound’s lipophilicity, impacting its pharmacokinetic properties .
Applications in Drug Discovery
Pharmacological Scaffold
The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its rigid structure aids in optimizing binding affinity and selectivity toward biological targets.
Case Study: Anticancer Agents
Derivatives of 4-((2S)-pyrrolidin-2-yl)benzenecarbonitrile exhibit inhibitory activity against tyrosine kinases (IC50 = 12–45 nM). Molecular docking studies suggest interactions with the ATP-binding pocket via hydrogen bonds with the nitrile group.
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